REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:19]=[CH:18][C:10]([C:11]([O:13]C(C)(C)C)=[O:12])=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].O>C(O)(C)(C)C>[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:18][CH:19]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C(=O)OC(C)(C)C)C=C1)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
After washing of the organic layer with a saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
the solvent was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C(=O)O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |